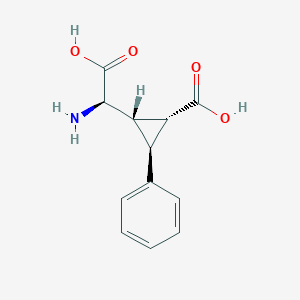
PCCG-13
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PCCG-13 is a complex organic compound characterized by its unique cyclopropyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PCCG-13 typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropyl ring and the introduction of the carboxy and phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
PCCG-13 undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Neuropharmacological Applications
-
Modulation of Synaptic Plasticity
- PCCG-13 has been shown to inhibit long-term potentiation (LTP) induced by dopamine receptor stimulation in the amygdala, which is significant for understanding addiction mechanisms. In studies, infusion of this compound blocked the expression of LTP associated with cocaine conditioned place preference (CPP) .
- The compound also affects long-term depression (LTD), as evidenced by its ability to block DCG IV-induced LTD in hippocampal slices, indicating its role in modulating synaptic efficacy .
- Impact on Glutamatergic Transmission
Case Study 1: Cocaine-Induced Plasticity
In a controlled experiment involving rats trained for cocaine CPP, bilateral cannulae were used to infuse this compound into the basolateral amygdala. The results demonstrated that this compound effectively blocked the conditioned response to cocaine after a two-week withdrawal period, highlighting its potential in therapeutic strategies for addiction .
Case Study 2: Mechanosensory Modulation
In another study focused on mechanosensory endings in muscle spindles, this compound was found to inhibit glutamate-induced increases in FM1-43 labeling. This suggests its role in modulating sensory neuron activity through glutamatergic pathways .
Data Tables
作用機序
The mechanism of action of PCCG-13 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
類似化合物との比較
Similar Compounds
Similar compounds include other cyclopropyl-containing molecules and derivatives of glycine. Examples include:
- 2-[(1S,2R,3S)-2-Carboxy-3-phenylcyclopropyl]-L-glycine
- 2-[(1S,2R,3S)-2-Carboxy-3-phenylcyclopropyl]-D-alanine
Uniqueness
What sets PCCG-13 apart is its specific stereochemistry and functional groups, which confer unique chemical and biological properties. These properties make it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H13NO4 |
|---|---|
分子量 |
235.24 g/mol |
IUPAC名 |
(1R,2S,3S)-2-[(R)-amino(carboxy)methyl]-3-phenylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H13NO4/c13-10(12(16)17)8-7(9(8)11(14)15)6-4-2-1-3-5-6/h1-5,7-10H,13H2,(H,14,15)(H,16,17)/t7-,8-,9+,10+/m0/s1 |
InChIキー |
IFLWVSHRWAIVQF-AXTSPUMRSA-N |
異性体SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H]([C@@H]2C(=O)O)[C@H](C(=O)O)N |
正規SMILES |
C1=CC=C(C=C1)C2C(C2C(=O)O)C(C(=O)O)N |
ピクトグラム |
Irritant |
同義語 |
2-(2'-carboxy-3'-phenylcyclopropyl)glycine PCCG IV PCCG-13 PCCG-2 UPF 583 UPF-583 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















